

# An In-depth Technical Guide to 4-Ethoxycyclohexanone (CAS 23510-92-1)

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## Compound of Interest

Compound Name: **4-Ethoxycyclohexanone**

Cat. No.: **B1296535**

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## Abstract

This technical guide provides a comprehensive overview of **4-Ethoxycyclohexanone** (CAS number: 23510-92-1), a valuable building block in organic synthesis with potential applications in drug discovery and development. This document details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and presents an analysis of its expected spectroscopic data. Furthermore, the guide explores the role of the cyclohexanone scaffold in medicinal chemistry, offering insights into the potential utility of **4-Ethoxycyclohexanone** in the design of novel therapeutic agents.

## Introduction

**4-Ethoxycyclohexanone** is a cyclic ketone featuring an ethoxy substituent at the 4-position. The cyclohexanone moiety is a prevalent scaffold in a variety of biologically active molecules, and its derivatives are prized in medicinal chemistry for the conformational rigidity they impart to target molecules. The ketone functionality serves as a versatile handle for a wide range of chemical transformations, including condensations, rearrangements, and nucleophilic additions, making it a strategic precursor for creating diverse compound libraries for drug discovery.<sup>[1]</sup> The presence of the ethoxy group modifies the polarity and steric properties of the cyclohexanone ring, potentially influencing its pharmacokinetic profile and binding interactions with biological targets.

## Chemical and Physical Properties

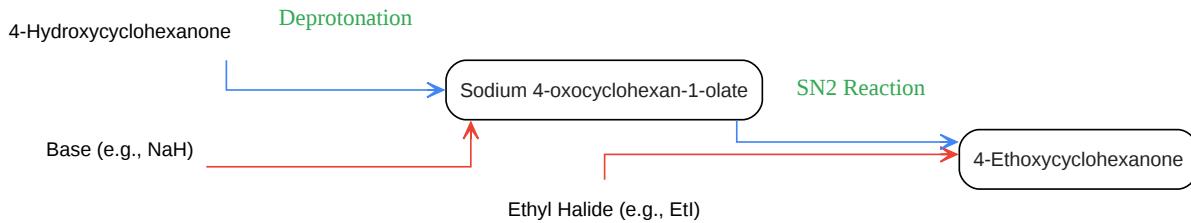
**4-Ethoxycyclohexanone** is a solid at room temperature.[2] A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference
CAS Number	23510-92-1	[2]
Molecular Formula	C8H14O2	[2]
Molecular Weight	142.20 g/mol	[2]
IUPAC Name	4-ethoxycyclohexan-1-one	
Form	Solid	[2]
Boiling Point	88-90 °C (at 12 Torr)	
SMILES	CCOC1CCC(=O)CC1	
InChI	InChI=1S/C8H14O2/c1-2-10-8-5-3-7(9)4-6-8/h8H,2-6H2,1H3	
InChIKey	LVEFFFUKMDNCBN-UHFFFAOYSA-N	

## Synthesis

A plausible and efficient method for the synthesis of **4-Ethoxycyclohexanone** is the Williamson ether synthesis, starting from the commercially available 4-hydroxycyclohexanone. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide.

## Proposed Synthetic Scheme

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A proposed synthetic workflow for **4-Ethoxycyclohexanone**.

## Detailed Experimental Protocol

This protocol is based on the general principles of the Williamson ether synthesis and may require optimization.

### Materials:

- 4-Hydroxycyclohexanone
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Ethyl iodide (EtI)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer

- Dropping funnel
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of 4-hydroxycyclohexanone (1.0 equivalent) in anhydrous THF dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
- Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford **4-Ethoxycyclohexanone**.

## Spectroscopic Data Analysis

While experimental spectra for **4-Ethoxycyclohexanone** are not readily available in the public domain, its spectral characteristics can be predicted based on the analysis of analogous compounds such as 4-ethylcyclohexanone.

## 1H NMR Spectroscopy

The expected 1H NMR spectrum of **4-Ethoxycyclohexanone** would exhibit signals corresponding to the ethoxy group and the cyclohexanone ring protons.

Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.5	Quartet (q)	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~3.5-3.7	Multiplet (m)	1H	CH-O
~2.2-2.5	Multiplet (m)	4H	Protons $\alpha$ to C=O
~1.8-2.1	Multiplet (m)	4H	Protons $\beta$ to C=O
~1.2	Triplet (t)	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

## 13C NMR Spectroscopy

The 13C NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the ethoxy group, and the carbons of the cyclohexanone ring.

Predicted Chemical Shift (ppm)	Assignment
~210	C=O
~75	CH-O
~63	-O-CH <sub>2</sub> -CH <sub>3</sub>
~40	CH <sub>2</sub> adjacent to C=O
~30	CH <sub>2</sub> $\beta$ to C=O
~15	-O-CH <sub>2</sub> -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by a strong absorption band characteristic of the ketone carbonyl group.

Predicted Wavenumber (cm-1)	Functional Group
~1715	C=O (Ketone) stretch
~1100	C-O (Ether) stretch
~2850-2950	C-H (Aliphatic) stretch

## Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of **4-Ethoxycyclohexanone** would likely show a molecular ion peak ( $M^+$ ) at  $m/z$  142. Key fragmentation patterns would involve the loss of the ethoxy group, the ethyl group, and fragmentation of the cyclohexanone ring.

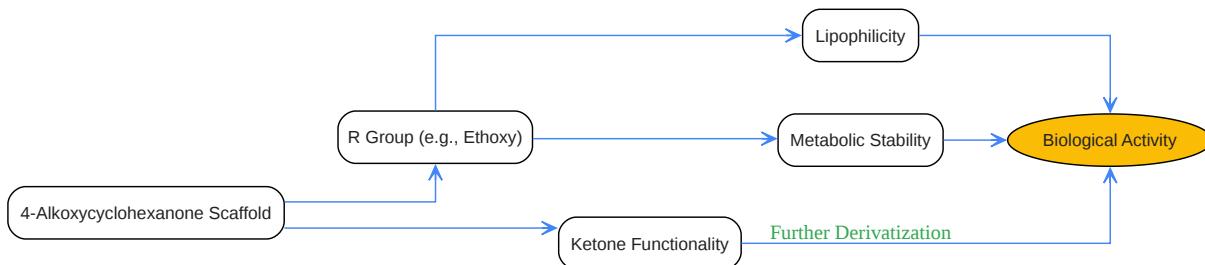
Predicted $m/z$	Possible Fragment
142	$[M]^+$
113	$[M - C_2H_5]^+$
97	$[M - OC_2H_5]^+$
55	Common fragment from cyclohexanone ring

## Applications in Drug Development

The cyclohexanone scaffold is a key structural motif in numerous pharmaceutical agents, particularly those targeting the central nervous system (CNS). The rigid framework of the cyclohexane ring helps to orient functional groups in a defined three-dimensional space, which can be crucial for specific interactions with biological targets.

## Role as a Versatile Building Block

**4-Ethoxycyclohexanone** can serve as a versatile starting material for the synthesis of more complex molecules. The ketone can be transformed into a variety of functional groups, and the ethoxy group can influence the molecule's lipophilicity and metabolic stability. For instance, reductive amination of the ketone can introduce a nitrogen-containing substituent, a common feature in many CNS-active drugs.



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Structure-Activity Relationship (SAR) concept for 4-alkoxycyclohexanones.

## Potential Therapeutic Areas

While specific biological activities for **4-Ethoxycyclohexanone** have not been extensively reported, related 4-substituted cyclohexanone derivatives have shown promise in various therapeutic areas. For example, certain derivatives have been investigated as inhibitors of gamma-secretase for the treatment of Alzheimer's disease.<sup>[3]</sup> The incorporation of the **4-ethoxycyclohexanone** scaffold into novel chemical entities could lead to the discovery of new therapeutic agents for a range of diseases.

## Conclusion

**4-Ethoxycyclohexanone** is a valuable chemical intermediate with significant potential for application in drug discovery and development. Its straightforward synthesis from readily available starting materials and the versatility of the cyclohexanone core make it an attractive building block for the creation of diverse molecular libraries. Further investigation into the biological activities of derivatives of **4-Ethoxycyclohexanone** is warranted to fully explore its therapeutic potential. This technical guide provides a foundational resource for researchers and scientists interested in utilizing this compound in their synthetic and medicinal chemistry programs.

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